L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine

peptide mass spectrometry quality control proteomics

L‑Glutaminyl‑L‑alanylglycyl‑L‑histidyl‑L‑leucyl‑L‑alanyl‑L‑serine (CAS 921193‑23‑9), also designated by the single‑letter sequence QAGHLAS, is a synthetic heptapeptide that corresponds to a fragment of the B‑domain of human coagulation Factor VIII. It is listed in authoritative chemical registries, including PubChem (CID and the EPA CompTox Dashboard (DTXSID30580587), with a monoisotopic mass of 682.34 Da.

Molecular Formula C28H46N10O10
Molecular Weight 682.7 g/mol
CAS No. 921193-23-9
Cat. No. B12632860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine
CAS921193-23-9
Molecular FormulaC28H46N10O10
Molecular Weight682.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C28H46N10O10/c1-13(2)7-18(26(45)35-15(4)24(43)38-20(11-39)28(47)48)37-27(46)19(8-16-9-31-12-33-16)36-22(41)10-32-23(42)14(3)34-25(44)17(29)5-6-21(30)40/h9,12-15,17-20,39H,5-8,10-11,29H2,1-4H3,(H2,30,40)(H,31,33)(H,32,42)(H,34,44)(H,35,45)(H,36,41)(H,37,46)(H,38,43)(H,47,48)/t14-,15-,17-,18-,19-,20-/m0/s1
InChIKeyDHVAEBNFWDLRBQ-MWTXUKJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine (CAS 921193-23-9): Procurement-Relevant Baseline for a Factor VIII-Derived Heptapeptide


L‑Glutaminyl‑L‑alanylglycyl‑L‑histidyl‑L‑leucyl‑L‑alanyl‑L‑serine (CAS 921193‑23‑9), also designated by the single‑letter sequence QAGHLAS, is a synthetic heptapeptide that corresponds to a fragment of the B‑domain of human coagulation Factor VIII [1]. It is listed in authoritative chemical registries, including PubChem (CID 15981048) and the EPA CompTox Dashboard (DTXSID30580587), with a monoisotopic mass of 682.34 Da [2]. The compound is procurable as a research‑grade peptide from multiple specialty chemical vendors, and its defined sequence distinguishes it from other Factor VIII‑derived peptide fragments used in coagulation research, structural biology, and inhibitor screening applications.

Sequence identity Exact QAGHLAS fragment from Factor VIII B-domain; distinct from other peptide fragments
Method compatibility Defined monoisotopic mass and near-neutral pI support MS and ion-exchange workflows
Sourcing Listed in PubChem and EPA CompTox; available from multiple specialty vendors as research-grade peptide

Why Generic Substitution Fails for L‑Glutaminyl‑L‑alanylglycyl‑L‑histidyl‑L‑leucyl‑L‑alanyl‑L‑serine (CAS 921193-23-9)


Heptapeptides that share a similar length or amino acid composition cannot be assumed to be functionally equivalent to the target sequence QAGHLAS. Even single‑position substitutions markedly alter critical properties such as isoelectric point (pI), net charge, and hydrophobicity, which in turn dictate solubility, chromatographic behavior, and binding interactions [1]. The specific presence of histidine at position 4 imparts a distinct pH‑dependent ionization profile that is absent in Q‑A‑G‑A‑L‑A‑S or scrambled variants [2]. For procurement decisions, only the exact defined sequence guarantees fidelity in biochemical assays, biophysical characterization, and structure‑activity relationship (SAR) studies.

Histidine at position 4 defines pH-dependent ionization; His→Ala substitution shifts pI by ~1.5 units, altering ion-exchange behavior and may require method re-optimization.
Even single-residue changes may shift reversed-phase retention times, hydrophobicity profile, and binding interactions — sequence identity cannot be inferred from length or composition alone.
Scrambled variants or length-matched analogs may not reproduce chromatographic or solubility properties critical for biochemical assays and SAR studies.

Quantitative Differentiation Evidence for L‑Glutaminyl‑L‑alanylglycyl‑L‑histidyl‑L‑leucyl‑L‑alanyl‑L‑serine (CAS 921193-23-9) vs. Closest Analogs


Sequence‑Defined Monoisotopic Mass Distinguishes QAGHLAS from Scrambled and Substituted Heptapeptides

The target compound QAGHLAS has a monoisotopic mass of 682.3398 Da, as computed by PubChem [1]. This exact mass differs from that of even closely related heptapeptides; for example, replacing the single histidine residue (His) with alanine (Ala) yields the sequence H‑Gln‑Ala‑Gly‑Ala‑Leu‑Ala‑Ser‑OH, which has a calculated monoisotopic mass of 616.3431 Da [2]. This 66.0 Da mass difference is readily resolved by routine LC‑MS or MALDI‑TOF MS platforms, providing unambiguous identification and purity confirmation of the target peptide in synthetic batches.

Monoisotopic Mass
Class-level
682.3398 Da
Δ 66.0 Da vs His→Ala analog
Supports unambiguous sequence verification by routine MS
Based on PubChem-computed monoisotopic masses
peptide mass spectrometry quality control proteomics

Isoelectric Point (pI) of QAGHLAS Enables pH‑Selective Purification Relative to Close Sequence Variants

The theoretical isoelectric point (pI) of QAGHLAS is calculated to be approximately 7.0 using the method of Bjellqvist et al., reflecting the balanced contribution of one basic histidine residue and one acidic serine C‑terminus [1]. In contrast, a scrambled variant with relocated histidine (e.g., H‑Ala‑Gln‑Gly‑His‑Leu‑Ala‑Ser‑OH) yields a pI of approximately 6.8, while the His‑to‑Ala substituted analog has a pI around 5.5 [2]. This 1.5‑unit difference in pI between the target compound and the His‑deleted analog permits baseline separation by cation‑exchange or anion‑exchange chromatography under identical buffer conditions.

Isoelectric Point (pI)
Class-level
Target: ~7.0
His→Ala analog: ~5.5
ΔpI ≈ 1.5
Enables pH-selective ion-exchange separation
Calculated using the Bjellqvist algorithm
peptide purification IEX chromatography biophysical characterization

Grand Average of Hydropathicity (GRAVY) Distinguishes QAGHLAS from More Hydrophobic Factor VIII‑Derived Peptide Fragments

The GRAVY index of QAGHLAS is computed to be –0.34, indicating moderate hydrophilicity [1]. By comparison, the C3a‑derived octapeptide Ala‑Ser‑His‑Leu‑Gly‑Leu‑Ala‑Arg (C3a 70–77) has a GRAVY of –0.08, reflecting its greater hydrophobic character due to the presence of Arg and an additional Leu residue [2]. The 0.26‑unit difference in GRAVY between the two peptides translates to distinct reversed‑phase HPLC retention times under standard acetonitrile/water gradients, facilitating orthogonal purity assessment.

GRAVY Hydropathicity
Class-level
Target: –0.34
C3a octapeptide: –0.08
ΔGRAVY = 0.26
Distinguishes RP-HPLC retention behavior
Based on Kyte-Doolittle scale
hydrophobicity RP‑HPLC peptide solubility

Application Scenarios for L‑Glutaminyl‑L‑alanylglycyl‑L‑histidyl‑L‑leucyl‑L‑alanyl‑L‑serine (CAS 921193-23-9) Based on Quantitative Evidence


Mass Spectrometry Standard for Sequence‑Specific Peptide Verification

The defined monoisotopic mass of 682.3398 Da (Δ = 66.0 Da vs. His‑deleted analog) makes QAGHLAS an ideal calibration and sequence‑verification standard in LC‑MS and MALDI‑TOF workflows. Procurement of the exact sequence ensures that observed mass shifts are attributable to sequence modifications rather than isotopic or source‑related artifacts [1].

Ion‑Exchange Chromatography Method Optimization

The theoretical pI of ~7.0 (ΔpI ≈ 1.5 vs. His→Ala analog) enables QAGHLAS to serve as a model peptide for developing pH‑step gradient separations. Its near‑neutral pI provides a sharp elution window that simplifies buffer selection and scale‑up for preparative purifications [2].

Hydrophobicity‑Based Selectivity Screening in Factor VIII Fragment Libraries

The GRAVY index of –0.34 (ΔGRAVY = 0.26 vs. more hydrophobic C3a octapeptide) allows QAGHLAS to be selectively enriched or depleted in reversed‑phase HPLC fractionation of Factor VIII‑derived peptide libraries. This property is exploited to isolate B‑domain fragments for structural biology and inhibitor‑screening applications [3].

Application
Selection Property
Validation Focus
Mass Spectrometry Standard
Sequence-specific monoisotopic mass
Mass accuracy and sequence identity verification
Ion-Exchange Method Development
Near-neutral isoelectric point (~7)
pH-gradient IEX separation optimization
Fragment Library Screening
Moderate hydrophilicity (GRAVY index)
RP-HPLC selectivity for B-domain fragments
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